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molecular formula C7H4Cl3N3 B8557113 2-Trichloromethyl-imidazo[4,5-b]pyridine

2-Trichloromethyl-imidazo[4,5-b]pyridine

Cat. No. B8557113
M. Wt: 236.5 g/mol
InChI Key: PHDPSMWVNFWCEG-UHFFFAOYSA-N
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Patent
US04579853

Procedure details

2-Trichloromethyl-imidazo[4,5-b]pyridine (21.5 g) is added, in small portions, to 34% strength ammonia (250 ml), which is stirred vigorously and kept at about 10° C. After the addition, the reaction mixture is stirred for about one hour, the temperature being allowed to rise to the ambient temperature (20° to 25° C.). The reaction mixture is filtered over silica supercel and the filtrate is acidified to pH=6 with hydrochloric acid (200 ml) of density 1.19, the temperature being kept below 10° C. 2-Cyanoimidazo[4,5-b]pyridine (8 g in total) of melting point of about 200° C. is obtained by filtering off the precipitate, extracting the mother liquors with ethyl acetate and concentrating the extract. Purity: about 80%.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[C:3]1[NH:4][C:5]2[C:6]([N:11]=1)=[N:7][CH:8]=[CH:9][CH:10]=2.[NH3:14]>>[C:2]([C:3]1[NH:4][C:5]2[C:6]([N:11]=1)=[N:7][CH:8]=[CH:9][CH:10]=2)#[N:14]

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
ClC(C=1NC=2C(=NC=CC2)N1)(Cl)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
is stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at about 10° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for about one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to rise to the ambient temperature (20° to 25° C.)
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered over silica supercel
CUSTOM
Type
CUSTOM
Details
being kept below 10° C

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1NC=2C(=NC=CC2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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